molecular formula C10H12N4O3S B2876517 ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 877630-50-7

ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No. B2876517
CAS RN: 877630-50-7
M. Wt: 268.29
InChI Key: QXXNALRNIBKXBK-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic compound containing a pyrazole ring fused with a pyrimidine ring . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing and reacting pyrazolopyrimidinyl derivatives, demonstrating their versatility in creating a wide range of heterocyclic compounds. For example, a study outlined the preparation of pyrazolopyrimidinyl keto-esters and their derivatives through reactions with hydrazines, ortho-phenylenediamine, and other agents to obtain substituted pyrazolopyrimidines, showcasing their potential in enhancing enzymatic reactivity (Abd & Awas, 2008). This highlights the compound's role in facilitating the synthesis of new chemical entities with desirable properties.

Biological Activity

Compounds structurally related to "ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate" have been explored for their antimicrobial properties. A study synthesized novel pyrazolo[3,4-d]pyrimidin derivatives and evaluated their antimicrobial activity, indicating significant efficacy against various bacterial and fungal strains (Khobragade et al., 2010). This suggests the potential of such compounds in contributing to the development of new antimicrobial agents.

Supramolecular Architecture

The structural characteristics of pyrazolopyrimidinyl compounds facilitate interesting supramolecular architectures, which are essential for understanding molecular interactions and designing novel materials. Research into ethyl phosphonamidate and ethyl phosphonate derivatives incorporating azaheterocyclic phosphonates revealed unique crystal packing arrangements and hydrogen-bond systems, contributing to the field of crystal engineering and molecular recognition (Pietrzak et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It has been reported that similar compounds have shown substantial antiviral activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the replication or function of viruses.

Biochemical Pathways

It is known that similar compounds can affect a broad range of biochemical pathways due to their interaction with multiple receptors . These interactions can lead to downstream effects such as the inhibition of viral replication or the modulation of inflammatory responses.

Result of Action

It has been reported that similar compounds have shown substantial antiviral activity . This suggests that the compound may have a significant impact on the molecular and cellular levels, potentially inhibiting the replication or function of viruses.

Future Directions

The future directions for research into your compound would likely depend on its biological activity. Given the wide range of activities exhibited by pyrazolo[3,4-d]pyrimidines, there are many potential avenues for further study .

properties

IUPAC Name

ethyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-17-9(16)5(2)18-10-12-7-6(4-11-14-7)8(15)13-10/h4-5H,3H2,1-2H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXNALRNIBKXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

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